2-(8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide
Description
The compound 2-(8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide features a 1,3-dimethylpurine-2,6-dione core modified at the 7- and 8-positions. Key structural elements include:
- 7-position: An acetamide group (-CH₂CONH₂), which may enhance hydrogen bonding or solubility.
- 8-position: A piperazine ring substituted with a 4-methoxyphenyl group, linked via a methylene bridge. This moiety is critical for receptor interaction, as piperazine derivatives are known to modulate G protein-coupled receptors (GPCRs) and phosphodiesterases (PDEs) .
- 1,3-dimethylpurine backbone: A common scaffold in xanthine derivatives, which often exhibit bronchodilatory or anti-inflammatory activity .
The compound’s design aligns with structure–activity relationship (SAR) principles, where substitutions on the purine and piperazine rings are optimized for target affinity and pharmacokinetics .
Properties
IUPAC Name |
2-[8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O4/c1-24-19-18(20(30)25(2)21(24)31)28(12-16(22)29)17(23-19)13-26-8-10-27(11-9-26)14-4-6-15(32-3)7-5-14/h4-7H,8-13H2,1-3H3,(H2,22,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFAZHUFMJRNNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=C(C=C4)OC)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is typically synthesized through a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor. The methoxyphenyl group is then introduced via an electrophilic aromatic substitution reaction.
The purine derivative is synthesized separately through a series of condensation reactions involving formamide and other suitable reagents. The final step involves coupling the piperazine derivative with the purine derivative using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), under controlled reaction conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups in the purine ring can be reduced to form alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted piperazine derivatives.
Scientific Research Applications
2-(8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide involves its interaction with specific molecular targets. It acts as a ligand for alpha1-adrenergic receptors, modulating their activity and influencing various physiological processes . The compound’s structure allows it to bind to these receptors with high affinity, leading to changes in receptor conformation and subsequent signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Their Pharmacological Profiles
The target compound belongs to a broader class of purine-piperazine hybrids. Below is a comparative analysis of its structural and functional features against related molecules:
Table 1: Key Structural and Functional Comparisons
Mechanistic and SAR Insights
(a) Role of Piperazine Substitutions
- Electron-Withdrawing vs. Electron-Donating Groups :
- The target compound’s 4-methoxyphenyl group (electron-donating) contrasts with the 3,4-dichlorophenyl group (electron-withdrawing) in Compound 8 (Ev6). The latter showed superior PDE3 inhibition, suggesting electron-withdrawing groups enhance target binding .
- Piperazine esters (e.g., Ev13) may exhibit reduced bioavailability compared to acetamides due to metabolic instability .
(b) Purine Core Modifications
- The 1,3-dimethylpurine scaffold is conserved across active derivatives (Ev6, Ev10), indicating its importance in maintaining structural integrity for receptor binding.
- Substitutions at the 7-position (e.g., acetamide vs. allyl groups) influence solubility and hydrogen-bonding capacity, which correlate with efficacy .
Biological Activity
2-(8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide is a complex organic compound with potential therapeutic applications. This article reviews the biological activity of this compound based on available research findings, including its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 402.51 g/mol. The structure includes a piperazine moiety, which is known for its role in various pharmacological activities.
The biological activity of this compound can be attributed to its interaction with various biological targets. Notably, compounds containing a piperazine ring often exhibit affinity for neurotransmitter receptors and other significant biological pathways.
Target Interactions
- Dopamine Receptors : Piperazine derivatives are known to interact with dopamine receptors, which may contribute to their psychoactive effects.
- Serotonin Receptors : Similar interactions with serotonin receptors can also be expected, influencing mood and anxiety-related behaviors.
- Kinase Inhibition : Some studies suggest that related compounds may inhibit specific kinases involved in cell signaling pathways critical for cancer progression.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of similar compounds:
Case Study 1: Antitumor Efficacy
In a study investigating the antitumor properties of related compounds, it was found that derivatives similar to 2-(8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study 2: Neuropharmacological Assessment
Another study evaluated the neuropharmacological effects of piperazine derivatives in rodent models. The results indicated that these compounds could reduce anxiety-like behaviors in elevated plus maze tests, suggesting potential applications in treating anxiety disorders.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
